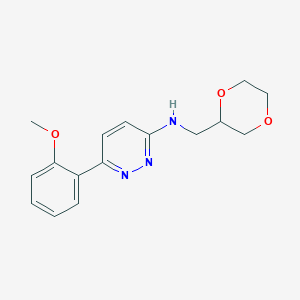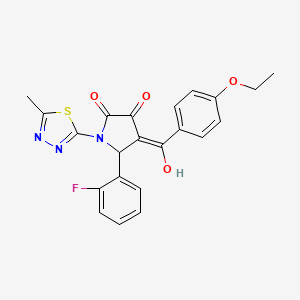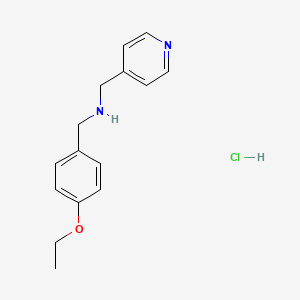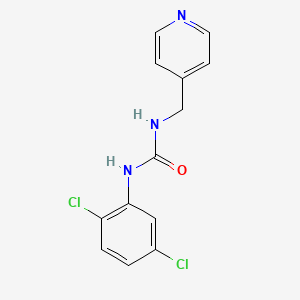
N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic applications and has been studied extensively in recent years.
作用机制
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine in lab experiments include its potential therapeutic applications and its ability to inhibit various enzymes and proteins involved in the pathogenesis of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
未来方向
There are several future directions for the study of N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
合成方法
The synthesis of N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde and 2-cyanopyridine in the presence of a base to form 2-(2-methoxyphenyl)pyridine-3-carboxaldehyde. This intermediate is then reacted with ethylene glycol and paraformaldehyde to form N-(1,4-dioxan-2-ylmethyl)-2-(2-methoxyphenyl)pyridine-3-carboxamide, which is further reacted with hydrazine hydrate to form this compound.
科学研究应用
N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-20-15-5-3-2-4-13(15)14-6-7-16(19-18-14)17-10-12-11-21-8-9-22-12/h2-7,12H,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZUPFUTXRKBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)NCC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)




![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)



![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
amine hydrochloride](/img/structure/B5351778.png)